

# NSC59984: A Novel Dual-Action Agent for Mutant p53-Driven Cancers

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## Compound of Interest

Compound Name: NSC59984

Cat. No.: B15582338

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## Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular processes, and its mutation is a hallmark of over 50% of human cancers.<sup>[1][2][3][4]</sup> These mutations not only lead to a loss of p53's tumor-suppressive functions but can also confer new oncogenic "gain-of-function" (GOF) properties, contributing to tumor progression and therapeutic resistance.<sup>[1][3][5][6]</sup> The small molecule **NSC59984** has emerged as a promising therapeutic candidate that addresses this challenge through a novel dual mechanism: it promotes the degradation of mutant p53 (mtp53) and simultaneously restores p53 pathway signaling through the activation of p73, a p53 family member.<sup>[1][2][7][8]</sup> This whitepaper provides a comprehensive technical overview of **NSC59984**, detailing its mechanism of action, preclinical efficacy, and associated experimental methodologies.

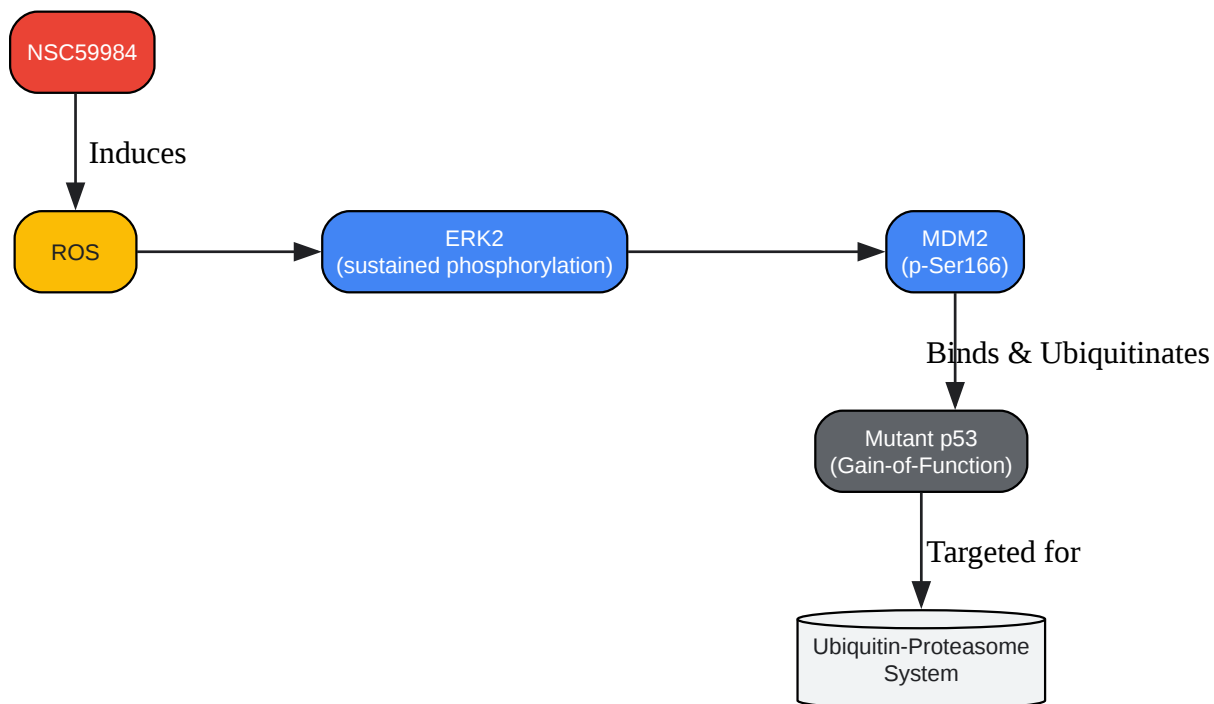
## Mechanism of Action

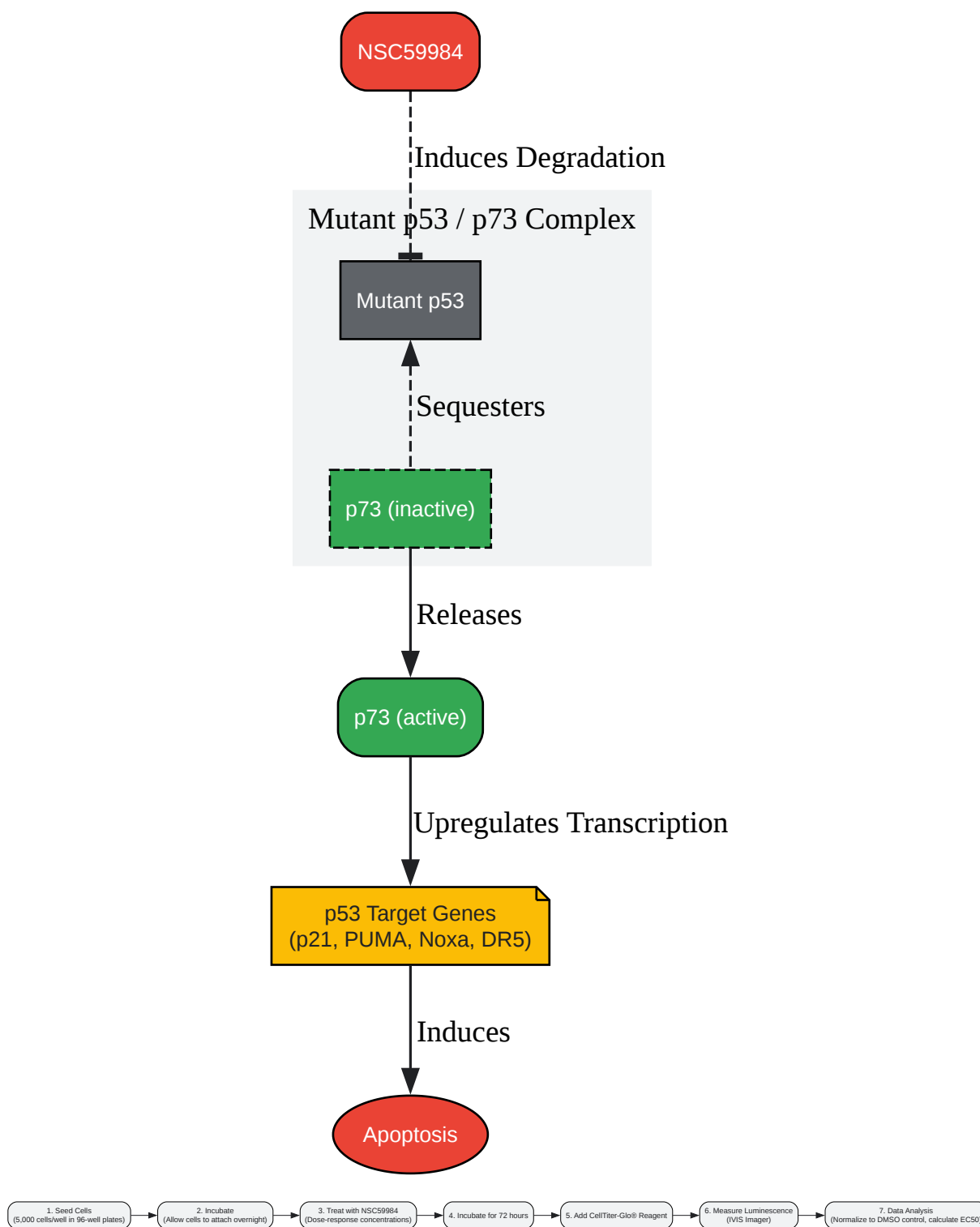
**NSC59984** exerts its anti-cancer effects through two interconnected pathways: inducing the degradation of GOF mutant p53 and activating p73-dependent apoptosis.

## Mutant p53 Degradation: The ROS-ERK2-MDM2 Axis

**NSC59984** induces the degradation of mtp53 protein via the ubiquitin-proteasome system.<sup>[1][2][8]</sup> This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS),

which leads to the sustained phosphorylation and activation of ERK2.[5][9][10] Activated ERK2 then phosphorylates the E3 ubiquitin ligase MDM2 at serine 166.[5][9] This phosphorylation event enhances the binding of MDM2 to mutant p53, leading to its ubiquitination and subsequent degradation by the proteasome.[5][9][10] This mechanism effectively eliminates the oncogenic GOF of mutant p53.[1][2]





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